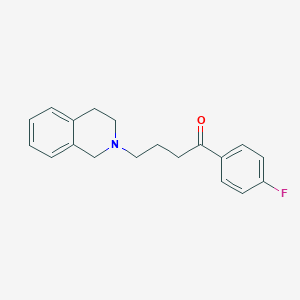
4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-fluorophenyl)-1-butanone
Overview
Description
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one is a synthetic organic compound that features a dihydroisoquinoline moiety linked to a fluorophenyl group via a butanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-fluorophenyl)-1-butanone typically involves the following steps:
Formation of the Dihydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the dihydroisoquinoline core reacts with a fluorobenzene derivative in the presence of a Lewis acid catalyst.
Formation of the Butanone Chain: The final step involves the formation of the butanone chain through a series of alkylation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols.
Substitution: Products depend on the nucleophile used, such as substituted fluorophenyl derivatives.
Scientific Research Applications
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-fluorophenyl)-1-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-phenylbutan-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-chlorophenyl)butan-1-one: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
Uniqueness
The presence of the fluorophenyl group in 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(4-fluorophenyl)-1-butanone imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H20FNO |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C19H20FNO/c20-18-9-7-16(8-10-18)19(22)6-3-12-21-13-11-15-4-1-2-5-17(15)14-21/h1-2,4-5,7-10H,3,6,11-14H2 |
InChI Key |
NMALCZJKSYZTRE-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)CCCC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[6-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE](/img/structure/B295076.png)

![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)



![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)

![(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
![2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate](/img/structure/B295112.png)
